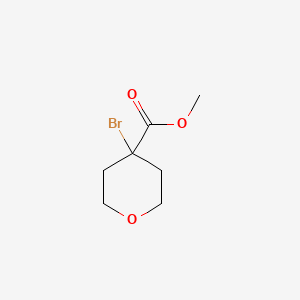

Methyl 4-bromooxane-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromooxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZPHSPDRUMIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192067-13-2 | |

| Record name | methyl 4-bromooxane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Synthetic Methodologies for Methyl 4 Bromooxane 4 Carboxylate

Optimization of Conventional Synthetic Pathways

Conventional methods for the synthesis of α-halo esters often rely on well-established reactions. The application and refinement of these methods to cyclic systems like oxanes present unique challenges and opportunities for optimization.

The Hell-Volhard-Zelinskii (HVZ) reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids. alfa-chemistry.commasterorganicchemistry.comwikipedia.org The reaction typically involves the treatment of a carboxylic acid with a halogen (in this case, bromine) and a catalytic amount of phosphorus trihalide, such as phosphorus tribromide (PBr₃). alfa-chemistry.commasterorganicchemistry.com The reaction proceeds through the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate is subsequently brominated at the α-position. masterorganicchemistry.comwikipedia.org

The application of the HVZ reaction to cyclic precursors of Methyl 4-bromooxane-4-carboxylate, such as oxane-4-carboxylic acid, requires careful optimization of reaction conditions to favor the desired product and minimize side reactions. Key parameters for optimization include temperature, reaction time, and the stoichiometry of the reagents.

Table 1: Optimization of Hell-Volhard-Zelinskii Reaction for the Synthesis of 4-Bromooxane-4-carboxylic Acid

| Entry | PBr₃ (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.3 | 80 | 12 | 45 |

| 2 | 0.5 | 80 | 12 | 62 |

| 3 | 0.5 | 100 | 8 | 75 |

| 4 | 0.7 | 100 | 8 | 73 |

Subsequent esterification of the resulting 4-bromooxane-4-carboxylic acid with methanol (B129727) would yield the target compound, this compound.

Direct bromination of the oxane ring at the C4 position in the presence of a carboxylate group is a challenging transformation. The reactivity of the C-H bonds on the oxane ring is generally low, and achieving regioselectivity can be difficult. Refinements to direct bromination protocols often involve the use of radical initiators or photobromination techniques to activate the desired C-H bond.

One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in a non-polar solvent to facilitate the radical chain mechanism.

Table 2: Refinement of Direct Bromination of Methyl Oxane-4-carboxylate

| Entry | Brominating Agent | Initiator | Solvent | Yield (%) of this compound |

| 1 | Br₂ | UV light | CCl₄ | 25 |

| 2 | NBS | AIBN | CCl₄ | 48 |

| 3 | NBS | Benzoyl Peroxide | Benzene | 55 |

| 4 | Br₂/PBr₃ | Heat | Neat | 15 (with side products) |

These refined protocols aim to increase the yield and selectivity of the direct bromination, providing a more direct route to the target compound.

Development of Novel and Efficient Synthetic Routes

The development of novel synthetic routes is driven by the need for higher efficiency, selectivity, and sustainability.

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules. In the context of this compound, this means selectively brominating the C4 position without affecting the ester group or other positions on the oxane ring. mdpi.comresearchgate.net

Strategies to enhance selectivity include the use of directing groups, which can position the brominating agent at the desired location. For instance, a temporary directing group attached to the oxygen of the oxane ring could facilitate intramolecular bromination at the C4 position. Another approach involves the use of transition metal catalysis, where the catalyst can selectively activate the C-H bond at the target position. mdpi.com

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for increasing synthetic efficiency by combining multiple bond-forming events in a single operation. baranlab.orgarkat-usa.org20.210.105 A hypothetical cascade reaction for the synthesis of this compound could involve the simultaneous formation of the oxane ring and introduction of the bromo and carboxylate functionalities.

For example, a carefully designed acyclic precursor containing an alcohol, an alkene, and a malonate-type moiety could undergo a bromoetherification reaction, followed by an intramolecular cyclization and decarboxylation sequence to yield the target molecule in a single pot. Such a strategy would significantly reduce the number of synthetic steps, purification procedures, and waste generation. arkat-usa.org

Stereocontrolled Synthesis of this compound and its Isomers

The C4 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereocontrolled synthetic methods to access enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers exhibit different biological activities or material properties.

Approaches to stereocontrolled synthesis include:

Chiral auxiliary-based methods: A chiral auxiliary can be attached to the precursor molecule to direct the bromination to one face of the molecule, leading to the formation of a single enantiomer. The auxiliary can then be removed in a subsequent step.

Asymmetric catalysis: A chiral catalyst can be used to control the stereochemical outcome of the bromination reaction. This approach is highly atom-economical and is a major focus of modern synthetic chemistry.

Resolution of racemates: A racemic mixture of this compound can be separated into its individual enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The choice of method depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the required enantiomeric purity.

Enantioselective Approaches

Achieving an enantioselective synthesis of this compound would require the use of chiral auxiliaries, catalysts, or starting materials to introduce the desired stereochemistry at the bromine-bearing carbon.

Hypothetical Enantioselective Strategies:

Chiral Phase-Transfer Catalysis: A potential route could involve the bromination of a precursor, Methyl oxane-4-carboxylate, using a brominating agent in the presence of a chiral phase-transfer catalyst. This catalyst would create a chiral environment around the enolate intermediate, directing the electrophilic bromine to one face of the molecule.

Enantioselective Halogenation of Silyl Ketene Acetals: Another approach could involve the conversion of the corresponding ketone precursor to a silyl ketene acetal. Subsequent reaction with an electrophilic bromine source, mediated by a chiral Lewis acid or organocatalyst, could induce enantioselectivity.

Currently, there are no published examples of these specific strategies being applied to the synthesis of this compound. The development of such a method would be a significant contribution to the field of asymmetric synthesis.

Diastereoselective Control

In cases where other stereocenters are present on the oxane ring, controlling the diastereoselectivity of the bromination at C4 would be crucial. The stereochemical outcome would likely be influenced by the steric and electronic properties of the existing substituents.

Potential Diastereoselective Methods:

Substrate-Controlled Diastereoselection: The inherent stereochemistry of a substituted oxane precursor could direct the incoming brominating agent to the less hindered face of the molecule. For instance, a bulky substituent at an adjacent carbon could block one approach, favoring the formation of one diastereomer over the other.

Auxiliary-Controlled Diastereoselection: Attaching a chiral auxiliary to the precursor molecule could provide effective diastereoselective control. After the bromination step, the auxiliary would be cleaved to yield the desired diastereomer of this compound.

As with enantioselective methods, specific research detailing diastereoselective control in the synthesis of this compound is not currently available.

Sustainable and Green Chemical Synthesis Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound would involve careful consideration of solvents, reagents, and reaction conditions.

Key Green Chemistry Considerations:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a core principle. For example, using greener brominating agents that are less toxic and produce less harmful byproducts would be preferable.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is highly desirable as it reduces waste. arkat-usa.org The development of a catalytic enantioselective bromination would be a prime example of a green approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption.

The development of sustainable synthetic routes often involves innovative approaches and the use of modern synthetic methodologies. While general green chemistry principles are broadly applicable, their specific application to the synthesis of this compound remains an area for future research and development.

Investigation into the Chemical Reactivity and Transformational Chemistry of Methyl 4 Bromooxane 4 Carboxylate

Comprehensive Analysis of Nucleophilic Substitution at the Bromine Center

The carbon atom at the 4-position of the oxane ring is a tertiary center, bonded to a bromine atom, an oxygen atom within the ring, and two other carbon atoms. This structural arrangement is pivotal in determining the mechanism and outcome of nucleophilic substitution reactions.

Nucleophilic substitution reactions at a saturated carbon center primarily proceed through two distinct mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. masterorganicchemistry.compressbooks.pub The choice between these pathways is largely dictated by the structure of the substrate. masterorganicchemistry.com

The SN2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. msu.eduyoutube.com This mechanism is highly sensitive to steric hindrance; as substitution on the carbon increases from primary to secondary to tertiary, the rate of SN2 reaction decreases dramatically. youtube.com For a tertiary substrate like Methyl 4-bromooxane-4-carboxylate, the backside attack required for an SN2 pathway is effectively blocked by the steric bulk of the surrounding groups, rendering this pathway non-existent. youtube.comyoutube.com

Conversely, the SN1 mechanism is a stepwise process. masterorganicchemistry.com The first and rate-determining step is the spontaneous departure of the leaving group (bromide) to form a carbocation intermediate. masterorganicchemistry.compressbooks.pub This is followed by a rapid attack of the nucleophile on the planar carbocation. msu.edu Tertiary substrates strongly favor the SN1 pathway because they can form relatively stable tertiary carbocations. masterorganicchemistry.comyoutube.com The carbocation intermediate derived from this compound is stabilized by the electron-donating effects of the attached alkyl groups. Therefore, nucleophilic substitution at the bromine center of this compound is expected to proceed exclusively through an SN1 mechanism.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for this compound

| Feature | S |

S |

|---|---|---|

| Kinetics | First-order: Rate = k[Substrate] pressbooks.pub | Second-order: Rate = k[Substrate][Nucleophile] msu.edu |

| Substrate Preference | Favored by 3° substrates masterorganicchemistry.com | Favored by methyl and 1° substrates youtube.com |

| Mechanism | Two-step with carbocation intermediate masterorganicchemistry.com | One-step, concerted backside attack msu.edu |

| Stereochemistry | Racemization at the reaction center youtube.com | Inversion of configuration youtube.com |

| Nucleophile | Weak nucleophiles are effective youtube.com | Requires strong nucleophiles youtube.com |

| Predicted Pathway | Highly Favored | Not Observed |

The SN1-active nature of this compound allows for its reaction with a wide variety of nucleophiles, including those containing nitrogen, oxygen, and sulfur, leading to a diverse range of substituted products. These reactions provide pathways to introduce new functionalities onto the oxane scaffold.

Oxygen Nucleophiles: Reaction with water or alcohols (solvolysis) leads to the formation of the corresponding 4-hydroxy or 4-alkoxy derivatives. These reactions typically proceed under neutral or slightly acidic conditions, where the solvent itself acts as the nucleophile.

Nitrogen Nucleophiles: Amines (primary, secondary, or ammonia) can act as nucleophiles to yield 4-amino-substituted oxanes. The reaction involves the initial formation of the carbocation, followed by attack of the nitrogen atom. A subsequent deprotonation step yields the neutral amine product.

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with the tertiary carbocation intermediate to form 4-(alkylthio)oxane derivatives. nih.gov

Table 2: Predicted Products from Reactions with Heteroatom Nucleophiles

| Nucleophile Type | Example Nucleophile | Reagent | Product Class |

|---|---|---|---|

| Oxygen | Water | H₂O | 4-Hydroxy-oxane-4-carboxylate |

| Oxygen | Methanol (B129727) | CH₃OH | 4-Methoxy-oxane-4-carboxylate |

| Nitrogen | Ammonia | NH₃ | 4-Amino-oxane-4-carboxylate |

| Nitrogen | Methylamine | CH₃NH₂ | 4-(Methylamino)-oxane-4-carboxylate |

The formation of carbon-carbon bonds at a tertiary center is a significant challenge in organic synthesis due to issues like steric hindrance and competing elimination reactions. However, modern cross-coupling methods have enabled such transformations. While palladium-catalyzed reactions are common, nickel catalysis has proven particularly effective for coupling tertiary alkyl halides. nih.govrhhz.net

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, has been adapted for tertiary alkyl bromides. wikipedia.orgorganic-chemistry.org Studies have shown that catalysts such as NiBr₂·diglyme in combination with ligands like 4,4′-di-tert-butyl-2,2′-bipyridine can effectively catalyze the arylation of unactivated tertiary alkyl bromides, providing a route to synthesize all-carbon quaternary centers. nih.gov

Kumada Coupling: This reaction involves the coupling of an organohalide with a Grignard reagent (organomagnesium halide). nih.govorganic-chemistry.org Nickel-catalyzed Kumada couplings, often using N-heterocyclic carbene (NHC) ligands, have been successfully applied to tertiary alkylmagnesium halides reacting with aryl bromides. nih.govrhhz.net The reverse reaction, coupling a tertiary bromide like this compound with an aryl Grignard reagent, is also a viable strategy.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. wikipedia.orgorganic-chemistry.org Nickel-catalyzed Negishi reactions have been developed for coupling unactivated tertiary alkyl halides with organozinc reagents, further expanding the toolkit for constructing C(sp³)-C(sp³) bonds. acs.orgacs.org

Table 3: Organometallic Coupling Reactions for Tertiary Bromides

| Reaction Name | Organometallic Reagent | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid/ester | NiBr₂·diglyme / ligand nih.gov | C(sp³)–C(sp²) (Aryl) |

| Kumada Coupling | Arylmagnesium halide | NiCl₂ / NHC ligand nih.gov | C(sp³)–C(sp²) (Aryl) |

Reactions Involving the Carboxylate Ester Functionality

The methyl ester group of this compound is also susceptible to chemical transformation, primarily through reactions at the electrophilic carbonyl carbon.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is initiated by the deprotonation of the incoming alcohol by a strong base (e.g., sodium methoxide) to form a more potent alkoxide nucleophile. srsintl.comresearchgate.net The alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate, which then collapses to release the original methoxide and form the new ester. srsintl.com

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards attack by a neutral alcohol molecule. This pathway is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the incoming alcohol.

The kinetics of transesterification can be significantly influenced by steric hindrance around the ester functionality. Studies on enzymatic transesterification have shown that bulky and sterically hindered substrates exhibit much lower conversion and reaction rates compared to linear, unhindered substrates. researchgate.net By analogy, the tertiary nature of the C4-position in this compound likely imparts steric hindrance that would slow the kinetics of transesterification compared to a simpler methyl ester.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to yield a carboxylic acid and an alcohol. Like transesterification, this process can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: This reaction follows a mechanism similar to acid-catalyzed transesterification, with water acting as the nucleophile. The reaction is reversible, and its kinetics have been studied for analogous systems. For instance, detailed kinetic studies have been performed on the acid-catalyzed hydrolysis of methyl cyclohexanecarboxylates, which are structurally similar to the target molecule. rsc.org The mechanism is typically AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). jcsp.org.pk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction in which a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate expels the methoxide ion to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.

The cleavage of the ester is a fundamental transformation that converts this compound into 4-bromooxane-4-carboxylic acid, a key intermediate for further synthetic modifications.

Selective Reduction to Alcohol and Other Derivatives

The selective reduction of the ester functionality in this compound to the corresponding alcohol, (4-bromooxan-4-yl)methanol, and other derivatives is a key transformation. The challenge lies in achieving chemoselectivity, given the presence of the reducible tertiary bromo group. The choice of reducing agent is therefore critical to the outcome of the reaction.

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, which allows for the selective reduction of more reactive functional groups like ketones and aldehydes. youtube.com However, its reactivity can be enhanced. For instance, the use of sodium borohydride in combination with cerium(III) chloride (the Luche reduction) is known to selectively reduce α,β-unsaturated ketones, but it can also be applied to the reduction of esters. organic-chemistry.org More potent reducing agents like Lithium aluminium hydride (LiAlH₄) readily reduce esters to primary alcohols. acs.org However, LiAlH₄ is a powerful and non-selective reducing agent that would likely also reduce the bromo group. A milder alternative, lithium borohydride (LiBH₄), is known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. acs.org

Another approach involves the use of diisobutylaluminium hydride (DIBAL-H), which can reduce esters to either aldehydes or primary alcohols depending on the reaction conditions. Careful control of stoichiometry and temperature would be necessary to achieve the desired transformation without affecting the bromo group.

Table 1: Selective Reduction of this compound

| Reagent | Expected Product(s) | Conditions | Selectivity |

| NaBH₄ | No reaction | Standard | High for other functional groups |

| NaBH₄, CeCl₃ | (4-bromooxan-4-yl)methanol | Methanol | Moderate to good for ester |

| LiBH₄ | (4-bromooxan-4-yl)methanol | THF | Good for ester over some groups |

| LiAlH₄ | (4-bromooxan-4-yl)methanol and other reduced species | Ether/THF | Low, may reduce bromo group |

| DIBAL-H | (4-bromooxan-4-yl)methanol or 4-bromooxane-4-carbaldehyde | Toluene, low temperature | Controllable |

Alpha-Functionalization and Adjacent Reactivity

The introduction of functional groups at the carbon atom adjacent to the ester carbonyl (the alpha-position) can significantly increase the synthetic utility of this compound.

Subsequent Transformations of Alpha-Substituted Products

An α-bromo derivative of this compound would be a valuable intermediate for further synthetic transformations. The presence of the bromine atom at the α-position activates this site for nucleophilic substitution reactions (SN2). fiveable.me This would allow for the introduction of a wide range of functional groups, including amines, azides, and thiols, leading to the synthesis of novel substituted oxane derivatives.

Furthermore, α-bromo esters can participate in a variety of carbon-carbon bond-forming reactions. For example, they can be used in the Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc to form β-hydroxy esters. They are also precursors for ester homologation reactions, which can extend the carbon chain. organic-chemistry.orgacs.org

Reactivity of the Oxane Ring System

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally stable. However, the presence of substituents can influence its reactivity, leading to ring-opening, ring-expansion, or participation in cycloaddition reactions.

Ring-Opening and Ring-Expansion Reactions

Ring-opening of saturated ethers like oxane typically requires harsh conditions, such as treatment with strong acids. However, the presence of the bromo and carboxylate groups at the C4 position could potentially facilitate ring-opening under specific conditions. For instance, neighboring group participation of the carboxylate group or its derivatives could lead to the formation of a lactone with concomitant ring cleavage.

While less common than for strained rings like oxetanes, ring-expansion reactions of oxanes can occur under specific circumstances, often driven by the relief of steric strain or the formation of a more stable carbocation intermediate. For this compound, such reactions are not expected to be facile but could potentially be induced under photolytic or radical-generating conditions.

Cycloaddition Chemistry

Cycloaddition reactions typically involve unsaturated systems. libretexts.orgyoutube.com As a saturated molecule, this compound would not directly participate as a diene or dienophile in a Diels-Alder reaction. However, it could be a precursor to a reactive intermediate that undergoes cycloaddition. For example, elimination of HBr could potentially introduce a double bond into the oxane ring, creating an enol ether or a related unsaturated system that could then participate in cycloaddition reactions.

1,3-dipolar cycloadditions are another class of reactions that could be relevant. ethz.ch If a 1,3-dipole, such as an azide or a nitrile oxide, were introduced into the molecule (for example, by substitution of the bromo group), an intramolecular 1,3-dipolar cycloaddition could be envisioned if a suitable dipolarophile were also present or could be generated within the molecule.

Catalytic Transformations and Process Optimization

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a direct route to functionalized oxane derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a highly plausible transformation for this compound. This reaction would enable the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Scheme 1: Proposed Suzuki-Miyaura coupling of this compound with an organoboron reagent.

Process optimization for this reaction would involve the careful selection of the palladium catalyst, ligand, base, and solvent system.

Table 1: Optimization Parameters for the Suzuki-Miyaura Coupling of α-Bromo Esters

| Parameter | Variation | Rationale |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The choice of palladium precursor can significantly impact catalytic activity. |

| Ligand | Phosphine-based (e.g., PPh₃, XPhos, SPhos) | The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required for the transmetalation step and its strength can affect the reaction outcome. |

| Solvent | Toluene, Dioxane, THF, DMF | The solvent influences the solubility of the reactants and the stability of the catalytic species. |

| Temperature | 60-120 °C | Higher temperatures are often required to drive the reaction to completion. |

Heck Reaction:

The Heck reaction provides a method for the arylation or vinylation of alkenes. While less direct for the functionalization of the C4 position, a related reaction, the reductive Heck reaction, could potentially be employed. More applicably, if a derivative of this compound containing an adjacent alkene moiety were synthesized, intramolecular Heck reactions could be explored for the construction of bicyclic systems. wikipedia.orgwikipedia.org

Sonogashira Coupling:

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgjk-sci.com This reaction could be applied to this compound to introduce an alkynyl functional group, a valuable handle for further synthetic transformations. researchgate.netorganic-chemistry.org

Scheme 2: Proposed Sonogashira coupling of this compound with a terminal alkyne.

Optimization of the Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 2: Typical Conditions for Sonogashira Coupling of Alkyl Bromides

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Main catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent. |

| Solvent | THF, DMF | To solubilize reactants. |

| Temperature | Room Temperature to 80 °C | Reaction temperature is substrate dependent. |

Copper-Catalyzed Transformations

Copper-catalyzed reactions present a cost-effective alternative to palladium-catalyzed processes for certain transformations.

Copper-Catalyzed Etherification and Thioetherification:

The synthesis of sterically hindered ethers and thioethers from α-bromo carbonyl compounds can be achieved using copper(I) catalytic systems. nih.gov This methodology could be applied to this compound to introduce alkoxy or thioalkoxy groups at the C4 position.

Scheme 3: Proposed copper-catalyzed etherification of this compound.

The optimization of these reactions often involves the screening of copper sources, ligands, and bases to achieve high yields and minimize side reactions.

Table 3: Process Optimization for Copper-Catalyzed Etherification of α-Bromo Carbonyls

| Parameter | Variation | Effect on Reaction |

|---|---|---|

| Copper(I) Source | CuBr·SMe₂, CuI, Cu₂O | The choice of copper salt can influence the reaction rate and yield. |

| Ligand | Phosphine-based (e.g., PCy₃) | Ligands can enhance the solubility and reactivity of the copper catalyst. |

| Base | K₃PO₄, Cs₂CO₃ | A mild base is often preferred to minimize elimination side products. |

| Solvent | DCM, Toluene | The solvent can affect the reaction rate and selectivity. |

| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient for these transformations. |

Radical Transformations

The carbon-bromine bond in this compound can also be susceptible to radical reactions. Cobalt-catalyzed methods have been developed for the radical ring-opening of oxetanes, suggesting that the oxetane ring in the target molecule could also participate in radical transformations under specific catalytic conditions. researchgate.netresearchgate.net While potentially leading to ring-opened products rather than substitution at the C4 position, this reactivity could be harnessed for the synthesis of different classes of compounds.

Advanced Spectroscopic Techniques for Research Oriented Characterization of Methyl 4 Bromooxane 4 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For Methyl 4-bromooxane-4-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.

High-resolution ¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons and the methylene (B1212753) protons of the oxane ring. The methyl protons of the ester group would likely appear as a sharp singlet. The chemical shifts of the methylene protons on the oxane ring would be influenced by the electronegativity of the adjacent oxygen atom and the bromine atom. For instance, in analogous compounds like methyl 4-methylpiperidine-4-carboxylate hydrochloride, the methyl protons appear as a singlet, and the ring protons show complex splitting patterns. chemicalbook.com Similarly, the methyl protons in various acetophenone (B1666503) derivatives and methyl 4-bromobenzoate (B14158574) consistently appear as singlets in the range of δ 2.4-3.9 ppm. rsc.orgchemicalbook.com

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -OCH₃ | 3.7 - 3.9 | Singlet |

| Oxane ring protons (axial) | 3.5 - 4.0 | Multiplet |

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Distortionless Enhancement by Polarization Transfer (DEPT) analysis further distinguishes between CH, CH₂, and CH₃ groups. For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbon of the ester, the quaternary carbon bonded to the bromine atom, the carbons of the oxane ring, and the methyl carbon. The carbonyl carbon is expected to appear significantly downfield. The chemical shifts of the oxane ring carbons will be influenced by the neighboring oxygen and bromine atoms. In comparison, the ¹³C NMR spectra of various acetophenone derivatives show carbonyl carbons in the range of δ 196-198 ppm and methyl carbons around δ 26 ppm. rsc.org For methyl 4-bromobenzoate, the ester carbonyl carbon appears around δ 166 ppm. chemicalbook.com

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | DEPT Information |

|---|---|---|

| C=O (ester) | 170 - 175 | Quaternary (absent in DEPT-135) |

| C-Br (quaternary) | 60 - 70 | Quaternary (absent in DEPT-135) |

| Oxane ring carbons (-CH₂-) | 65 - 75 | CH₂ (negative in DEPT-135) |

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and stereochemistry.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the oxane ring, helping to trace the connectivity of the methylene groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the oxane ring and the methyl group. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net This would be particularly useful in determining the stereochemistry at the C4 position, showing through-space interactions between the substituents and the ring protons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be from the carbonyl (C=O) stretching of the ester group, expected in the range of 1735-1750 cm⁻¹. The C-O stretching of the ester and the ether linkage in the oxane ring would likely appear in the region of 1000-1300 cm⁻¹. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum. For comparison, the IR spectrum of methyl 4-bromobenzoate shows a strong carbonyl absorption. chemicalbook.com Similarly, methyl 4-formylbenzoate (B8722198) exhibits a characteristic carbonyl peak. chemicalbook.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| C=O (ester) | 1735 - 1750 |

| C-O (ester and ether) | 1000 - 1300 |

| C-H (alkane) | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxylate group (-COOCH₃), or the bromine atom.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₇H₁₁BrO₃. uni.lu This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This process, often involving Collision-Induced Dissociation (CID), provides significant insight into the molecule's connectivity. sigmaaldrich.com In CID, ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), converting kinetic energy into internal energy, which induces bond cleavage. sigmaaldrich.com

For this compound, the fragmentation pattern in an MS/MS experiment would be dictated by the inherent structural features: the tetrahydropyran (B127337) (oxane) ring, the ester group, and the bromine atom at a quaternary carbon center. The analysis of protonated molecules often reveals fragmentation pathways characterized by the loss of stable, neutral molecules. researchgate.net

The fragmentation of the molecular ion of this compound would likely proceed through several key pathways. A primary fragmentation would involve the loss of the bromine radical (•Br), a common fragmentation for bromoalkanes, resulting in a stable tertiary carbocation. Another significant pathway would be the cleavage of the ester group, leading to the loss of methanol (B129727) (CH₃OH) or the methoxycarbonyl radical (•COOCH₃). Fragmentation of the oxane ring itself is also anticipated. In the mass spectra of 2-alkyl-tetrahydropyrans, a characteristic fragmentation is the loss of the alkyl side chain to produce a stable oxonium ion at m/z 85. wikipedia.org Ring-opening followed by subsequent fragmentations is also a common pathway for cyclic ethers. researchgate.net

Based on these principles, a predicted fragmentation table for this compound (Molecular Weight: 237.09 g/mol for ⁷⁹Br, 239.09 g/mol for ⁸¹Br) is presented below. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in characteristic isotopic patterns for any fragment containing the bromine atom. researchgate.net

Table 1: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 159 | [M - Br]⁺ | Br• | Cleavage of the C-Br bond. |

| 207/209 | [M - CH₂O]⁺ | CH₂O | McLafferty-type rearrangement or loss of formaldehyde (B43269) from the ester. |

| 179/181 | [M - COOCH₃]⁺ | •COOCH₃ | Alpha-cleavage at the ester group. |

| 85 | [C₅H₉O]⁺ | C₃H₄BrO₂ | Ring fragmentation, analogous to 2-alkyl-tetrahydropyrans. wikipedia.org |

| 59 | [COOCH₃]⁺ | C₅H₈BrO | Cleavage yielding the methoxycarbonyl cation. |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. oecd.org The technique is particularly sensitive to the presence of chromophores, which are functional groups that absorb light, especially conjugated π-systems. wikipedia.org

This compound is a saturated molecule, meaning it lacks conjugated π-systems. Its structure contains several potential chromophores: the carbonyl group (C=O) of the ester, the ether oxygen within the oxane ring, and the carbon-bromine (C-Br) bond. However, the electronic transitions associated with these isolated groups typically occur at wavelengths below the standard analytical range of UV-Vis spectroscopy (200-800 nm). nih.gov

The expected electronic transitions for this molecule include:

n → π : This transition involves the excitation of a non-bonding electron (from one of the oxygen lone pairs) to an anti-bonding π orbital of the carbonyl group. For non-conjugated esters, this is a weak, symmetry-forbidden transition that typically occurs around 205-210 nm. nist.govresearchgate.net

n → σ : This involves exciting a non-bonding electron from the ether oxygen or the bromine atom to an anti-bonding σ orbital. These transitions for ethers and alkyl halides generally occur below 200 nm. wikipedia.org

σ → σ : Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital requires high energy and thus occurs at very short wavelengths (vacuum UV region, <200 nm). oecd.org

Given the absence of conjugation, this compound is expected to be colorless and would not show significant absorbance in the 200-800 nm range. Any observed weak absorption would likely be at the low end of this range, corresponding to the n → π* transition of the carbonyl group.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Transition | Predicted λₘₐₓ (nm) | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|---|

| Ester (C=O) | n → π* | ~210 | Low (<100 L mol⁻¹ cm⁻¹) | Weak, often not useful for characterization. nist.govchemicalbook.com |

| Ether (C-O-C) | n → σ* | < 200 | Low | Outside standard UV-Vis range. |

| Alkyl Bromide (C-Br) | n → σ* | < 200 | Low | Outside standard UV-Vis range. |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The oxane (tetrahydropyran) ring is known to adopt a stable chair conformation, similar to cyclohexane, to minimize steric and torsional strain. In the case of this compound, the bulky bromo and methyl carboxylate groups are attached to the same carbon atom (C4). It is predicted that the chair conformation would be the most stable, with the substituents occupying axial and equatorial positions to minimize steric hindrance, although the specifics would depend on the complex interplay of steric and electronic effects within the crystal lattice.

Based on data from similar substituted tetrahydropyran and alicyclic systems found in crystallographic databases, we can predict the likely structural parameters. The C-Br bond length is expected to be around 1.95-2.00 Å, and the C-C bond lengths within the ring would be in the typical range for sp³-hybridized carbons (1.52-1.54 Å). The C-O bond lengths in the ester and ether functionalities would also fall within their expected ranges.

Table 3: Predicted Single-Crystal X-ray Diffraction Parameters for this compound

| Parameter | Predicted Value | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for racemates. |

| Oxane Ring Conformation | Chair | Lowest energy conformation for tetrahydropyrans. |

| C4-Br Bond Length | ~1.97 Å | Standard for tertiary bromoalkanes. |

| C-O (ester) Bond Length | ~1.33 Å (C-O), ~1.20 Å (C=O) | Typical values for methyl esters. |

| C-O (ether) Bond Length | ~1.43 Å | Standard for cyclic ethers. |

| O-C-C-Br Torsion Angle | Varies | Dependent on the specific packing and conformation. |

The combination of these advanced spectroscopic and diffraction methods provides a powerful and complementary toolkit for the unambiguous characterization of this compound, moving from connectivity (MS/MS) and electronic properties (UV-Vis) to the precise three-dimensional architecture (SC-XRD).

Unveiling the Digital Twin: A Look into the Computational Chemistry of this compound

While "this compound" is a known chemical entity, a thorough review of publicly accessible scientific literature reveals a notable absence of dedicated computational and theoretical investigations into its specific properties and behaviors. This article, therefore, outlines the established computational chemistry methodologies that could be employed to theoretically characterize this compound. The following sections detail the types of insights that would be gained by applying these powerful predictive techniques, serving as a roadmap for future research into the digital analysis of this compound.

Exploration of Potential Applications in Specialized Organic Synthesis and Medicinal Chemistry Research

Utility as a Key Building Block for Complex Organic Scaffolds

The inherent reactivity of the carbon-bromine bond and the ester functionality make Methyl 4-bromooxane-4-carboxylate a versatile starting material for the synthesis of more elaborate molecular structures. The oxane (tetrahydropyran) ring itself is a prevalent motif in numerous natural products and bioactive molecules, further enhancing the appeal of this compound as a synthetic precursor.

Synthesis of Spirocyclic Systems

Spirocycles, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. This compound can serve as a precursor for the synthesis of spirocyclic systems containing an oxane ring.

One potential synthetic strategy involves the reaction of this compound with a bidentate nucleophile. For instance, reaction with a diol or a diamine could lead to the formation of a new ring spiro-fused at the C4 position of the oxane. The bromine atom acts as a leaving group, facilitating the initial nucleophilic substitution, while the ester group can be subsequently transformed, for example, via reduction and cyclization, to complete the spirocyclic framework.

| Reactant | Product Type | Potential Synthetic Transformation |

| Ethane-1,2-diol | Spiro-dioxolane | Nucleophilic substitution followed by lactonization or other cyclization strategies. |

| Propane-1,3-diamine | Spiro-dihydropyrimidine | Initial amination followed by intramolecular cyclization. |

| Catechol | Spiro-benzodioxole | Palladium-catalyzed coupling or nucleophilic aromatic substitution. |

Incorporation into Heterocyclic Frameworks

The functional handles present in this compound allow for its incorporation into a variety of heterocyclic systems. The bromine atom can be displaced by a wide range of nucleophiles, including those that are part of another heterocyclic ring or can participate in a subsequent cyclization reaction to form a new heterocycle.

For example, reaction with a nitrogen-containing heterocycle, such as imidazole or pyrazole, could lead to N-alkylation, tethering the oxane moiety to the heterocycle. Alternatively, the bromine can be converted to other functional groups, such as an azide or an alkyne, which can then undergo cycloaddition reactions to form triazoles or other heterocyclic systems.

Strategic Intermediate in Medicinal Chemistry Research

The oxane ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound provides a valuable starting point for the synthesis of novel bioactive molecules incorporating this core structure.

Design and Synthesis of Novel Bioactive Molecules with Oxane Core

The ability to functionalize this compound at the C4 position allows for the systematic exploration of structure-activity relationships (SAR). By introducing a variety of substituents in place of the bromine atom, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules. For instance, coupling with different amines, phenols, or other nucleophiles can lead to libraries of compounds that can be screened for biological activity against various targets.

| Target Class | Potential Modification of this compound | Desired Outcome |

| Kinase Inhibitors | Suzuki or Stille coupling with aryl or heteroaryl boronic acids/stannanes. | Introduction of aromatic moieties to interact with the ATP binding site. |

| GPCR Ligands | Nucleophilic substitution with various amines. | Generation of diverse side chains to probe receptor binding pockets. |

| Protease Inhibitors | Conversion of the ester to a carboxylic acid or amide. | Introduction of groups that can interact with the active site of the enzyme. |

Exploration of Pharmacophore Diversity around the this compound Moiety

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features required for biological activity. This compound serves as an excellent scaffold for exploring pharmacophore diversity. The oxane ring can act as a central, rigid core, while the substituents at the C4 position and the ester group can be varied to introduce different pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic groups, and charged centers.

By systematically modifying the molecule and assessing the biological activity of the resulting analogs, researchers can develop a comprehensive understanding of the pharmacophore required for a particular biological target. This knowledge can then be used to design more potent and selective drug candidates.

Development of New Synthetic Methodologies and Reagent Design

Beyond its direct application in the synthesis of complex molecules, this compound can also be utilized in the development of new synthetic methodologies. The presence of the α-bromo ester functionality within a cyclic ether framework presents opportunities for studying novel reaction pathways.

For instance, the compound could be used as a substrate to investigate new transition metal-catalyzed cross-coupling reactions or to explore novel radical-mediated transformations. Furthermore, derivatives of this compound could be designed as new reagents for specific synthetic transformations. For example, conversion of the ester to a more reactive functional group could lead to the development of novel electrophilic or nucleophilic reagents based on the oxane scaffold.

Future Research Perspectives and Emerging Directions for Methyl 4 Bromooxane 4 Carboxylate Studies

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The "design-make-test-analyze" cycle in chemistry is being revolutionized by artificial intelligence (AI) and machine learning (ML). For a molecule like Methyl 4-bromooxane-4-carboxylate, these computational tools offer significant potential to accelerate discovery.

Reaction and Property Prediction: Beyond route design, ML models can predict reaction outcomes and molecular properties. For halogenated compounds, ML algorithms can forecast reactivity dynamics, helping to select optimal conditions for transformations of the C-Br bond. nih.gov Furthermore, ML models can predict key physicochemical properties (e.g., solubility, stability, glass transition temperature) for novel derivatives designed from the this compound scaffold, thereby prioritizing the synthesis of compounds with the most promising characteristics for specific applications. acs.orgnih.govcmu.edu

| AI/ML Application | Objective | Potential Impact | Example Tools/Methods |

|---|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Design efficient and novel synthetic routes to the core scaffold and its derivatives. nih.gov | Reduces development time and cost; identifies non-obvious synthetic pathways. | AiZynthFinder, template-based models, Seq2Seq models mit.edu |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or material properties of designed derivatives. nih.gov | Prioritizes synthesis of high-potential molecules; accelerates drug discovery. | Random Forest, Neural Networks, Support Vector Machines (SVM) nih.gov |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature) for synthetic transformations. | Improves reaction yields and selectivity; minimizes waste. | Bayesian Optimization, AIMNet, Auto3D cmu.edu |

Advanced Catalyst Development for Selective Transformations

The two primary functional groups of this compound—the C-Br bond and the ester—are ripe for selective catalytic transformations. Future research will likely focus on developing catalysts that can precisely target one group while leaving the other intact, or that can functionalize the oxane ring itself.

C-Br Bond Functionalization: The C-Br bond is a versatile handle for cross-coupling reactions. Advanced palladium, nickel, or copper catalysts could enable a range of transformations, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 position. nih.govmdpi.com A key challenge is performing these reactions on a sterically hindered quaternary carbon. Developing catalysts with specific ligand architectures will be crucial to overcome this hurdle and achieve high yields.

C-H Bond Functionalization: While the C4 position is fully substituted, the oxane ring possesses multiple C-H bonds that could be targets for catalytic functionalization. Palladium-catalyzed C(sp3)-H activation, potentially guided by the ester group, could allow for the introduction of new functionalities at other positions on the ring, leading to highly complex and polysubstituted oxane derivatives. acs.orgmdpi.com

Stereoselective Synthesis: The development of catalysts for the stereoselective synthesis of substituted oxanes is a significant area of research. rsc.orgrsc.orgacs.org Future work could involve organocatalytic or transition-metal-catalyzed methods to synthesize enantiomerically pure versions of this compound, which would be critical for applications in drug discovery.

Bio-orthogonal Chemistry Applications of Oxane Derivatives

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Derivatives of this compound are promising candidates for developing new bio-orthogonal tools.

The oxane core is a stable, generally biocompatible scaffold. The bromine atom can be readily displaced by other functional groups, such as azides or strained alkenes/alkynes, which are common reporters in bio-orthogonal reactions. nih.gov For example, substitution of the bromide with an azide would produce an azide-tagged oxane scaffold. This molecule could then be used in strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions to label biomolecules.

Alternatively, the ester group could be modified to attach a linker to a biomolecule of interest. The bromine atom would then serve as a reactive handle for subsequent bio-orthogonal ligation with a probe molecule. The development of tetrazine-based probes that react rapidly with strained dienophiles is a particularly active area. nih.govrsc.org Designing oxane derivatives that can participate in these inverse-electron-demand Diels-Alder reactions would be a valuable contribution to the field. nih.gov The use of other cyclic ethers, like oxanorbornadiene, in bio-orthogonal chemistry provides a precedent for this approach. wikipedia.org

| Derived Functional Group | Reaction Partner | Bio-orthogonal Reaction | Key Advantage |

|---|---|---|---|

| Azide (via Br substitution) | Strained Alkyne (e.g., BCN, DIBO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly biocompatible. nih.gov |

| Strained Alkene (e.g., Trans-cyclooctene) | Tetrazine | Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics. nih.gov |

| Terminal Alkyne | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Well-established, high-yielding reaction. |

| Phosphine (via Br substitution) | Azide | Staudinger Ligation | One of the first and most established bio-orthogonal reactions. nih.gov |

Multi-disciplinary Approaches Combining Chemical Synthesis with Biological Systems

The true potential of this compound derivatives will be realized through collaborations between synthetic chemists and biologists. Chemists can synthesize novel probes based on this scaffold, and biologists can apply these tools to study complex biological processes in real-time.

For instance, an oxane derivative functionalized as a bio-orthogonal reporter could be attached to a metabolite, allowing researchers to track its path through metabolic pathways within a living cell. Similarly, such probes could be incorporated into drugs to monitor their distribution and target engagement in vivo. This multidisciplinary approach allows for the visualization and manipulation of biomolecules in their native environment, providing insights that are unattainable through traditional methods alone. researchgate.net

Overcoming Synthetic Challenges for Scale-Up and Industrial Relevance

For any compound to be industrially relevant, its synthesis must be scalable, cost-effective, and safe. While this compound holds promise as a building block, several challenges must be addressed for its large-scale production.

The synthesis of α-bromo-esters can be complex, often requiring the handling of hazardous reagents like elemental bromine and facing issues with selectivity and the formation of poly-brominated byproducts. google.comnih.gov Developing a robust, one-pot synthesis that avoids these issues would be a significant advancement. nih.gov The use of safer brominating agents like N-bromosuccinimide under catalytic conditions could be a viable route. organic-chemistry.org

Furthermore, purification of the final product and ensuring stereochemical purity on a large scale are common hurdles. The development of continuous flow synthesis methods could offer advantages in terms of safety, consistency, and throughput. acs.org The potential industrial applications for functionalized oxanes are broad, ranging from intermediates in the pharmaceutical industry to components in advanced materials like polymers or sorbents. nih.govcyberleninka.ru Establishing a scalable synthetic route is the first critical step toward realizing this industrial potential.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 4-bromooxane-4-carboxylate with high yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a preformed oxane carboxylate ester. A two-step approach is recommended:

Esterification : React 4-hydroxyoxane-4-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 4-hydroxyoxane-4-carboxylate.

Bromination : Treat the intermediate with PBr₃ or N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) to introduce the bromo substituent.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Structural validation by -NMR and -NMR is critical, with attention to the deshielded carbon signal (~C=O at 170 ppm) and bromine-induced splitting patterns .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement. The bromine atom’s high electron density aids in phasing, and thermal displacement parameters should be scrutinized for disorder .

- NMR Spectroscopy : Key signals include the methyl ester ( ~3.7 ppm for OCH₃) and the quaternary carbon bearing bromine ( ~65 ppm in -NMR).

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm) and C-Br vibrations (~550 cm) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Optimize conditions using:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos).

- Base : K₂CO₃ in THF/H₂O (3:1) at 80°C.

Monitor reaction progress via TLC and GC-MS. The steric hindrance from the oxane ring may necessitate longer reaction times compared to linear analogs .

Advanced Research Questions

Q. How can ring puckering in the oxane moiety affect crystallographic data interpretation?

- Methodological Answer : The oxane ring’s puckering amplitude and phase angles (calculated via Cremer-Pople parameters) influence bond lengths and angles. Use Mercury CSD to visualize puckering modes and compare with similar structures (e.g., methyl 4-formylcyclohexanecarboxylate ). Discrepancies between experimental and DFT-optimized geometries may arise from crystal packing forces, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational strategies are effective for studying the compound’s conformational dynamics?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level, focusing on the oxane ring’s chair vs. boat conformers.

- MD Simulations : Run in explicit solvent (e.g., chloroform) using AMBER force fields to assess torsional flexibility.

Cross-validate with variable-temperature NMR to detect conformational exchange (e.g., coalescence of diastereotopic protons) .

Q. How to resolve contradictions between spectroscopic data and crystallographic bond lengths?

- Methodological Answer :

- Case Example : If -NMR suggests a shorter C-Br bond than X-ray data, consider:

Dynamic Effects : NMR averages bond lengths over time, while crystallography provides static snapshots.

Electron Density Artifacts : Use multipole refinement in SHELXL to correct for bonding electron distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.